1-Amino-2-phenylnaphthalene
Overview
Description
1-Amino-2-phenylnaphthalene is a chemical compound with the molecular formula C16H13N . Its molecular weight is 219.28 . It is also known by its IUPAC name, 2-phenylnaphthalen-1-amine .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring with an amino group at the 1 position and a phenyl group at the 2 position . The InChI key for this compound is BBCLXYJRPRRZQW-UHFFFAOYSA-N .Scientific Research Applications
1. Derivative Synthesis and Spectroscopic Studies
1-Amino-2-phenylnaphthalene and its derivatives have been studied for their structural properties and potential applications. For instance, the synthesis and nuclear magnetic resonance (NMR) spectroscopy of 1,3-diamino-2-phenylnaphthalene derivatives have been explored. These studies provide insights into the aromatic nature and potential tautomeric forms of these compounds (Bedford & Landquist, 1967).
2. Reactivity and Structural Determination
Research has also focused on the reactivity of 1-phenylnaphthalene derivatives with other chemical agents. For instance, the reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydride with hydrazine has been studied, leading to the formation of various compounds including N-amino-imides and phthalazines. These studies contribute to a deeper understanding of the chemical behavior and structural determination of 1-phenylnaphthalene derivatives (Baddar, El-Newaihy, & Salem, 1969).
3. Anticancer Activity
Some derivatives of 2-phenylnaphthalene, closely related to this compound, have been synthesized and evaluated for their cytotoxicity against cancer cells. For instance, a study on various 2-phenylnaphthalene derivatives revealed their potential in inhibiting the proliferation and inducing apoptosis in breast cancer cells. This research contributes to the development of new anticancer agents (Chang, Ke, Wu, & Chuang, 2015).
4. Photosynthetic Electron Transport Inhibition
Halogenated 1-hydroxynaphthalene-2-carboxanilides, which are structurally related to this compound, have been investigated for their ability to inhibit photosynthetic electron transport in chloroplasts. These compounds could potentially be used in agricultural applications to control the growth of unwanted plant species (Goněc et al., 2017).
5. Colorimetric Sensing Applications
The development of new colorimetric sensors based on naphthalene derivatives, including this compound, has been an area of active research. These sensors have applications in the detection of various ions and chemicals in different environments (Jo et al., 2014).
6. Heat Transfer Fluids in Energy Applications
Phenylnaphthalenes, including this compound, have been evaluated for their suitability as heat transfer fluids in high-temperature energy applications. Their thermodynamic properties and stability under high temperatures make them candidates for use in power generation and other industrial processes (Mcfarlane, Luo, Garland, & Steele, 2010).
7. OLED Hole Transporting Materials
Compounds based on phenylnaphthalenes have been synthesized and investigated for their use as hole transport materials in organic light-emitting diodes (OLEDs). Their optical and electronic properties, along with high glass transition temperatures, make them suitable for use in OLED technology (Kim et al., 2013).
Properties
IUPAC Name |
2-phenylnaphthalen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCLXYJRPRRZQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70946461 | |
Record name | 2-Phenylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-37-6 | |
Record name | 2-Phenyl-1-naphthalenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23645-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenylnaphthalen-1-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176008 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenylnaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70946461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-PHENYLNAPHTHALEN-1-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T7G2L2MKG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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